molecular formula C19H18N4O2S B4929799 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol

Cat. No. B4929799
M. Wt: 366.4 g/mol
InChI Key: DSXZLJBEARAVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential for therapeutic applications. This compound belongs to the class of benzoxazepine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of neurotransmitters in the brain. This compound has also been found to have antioxidant properties, which may help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol in lab experiments is its high potency and selectivity towards specific biological targets. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its application in certain experimental settings.

Future Directions

There are several future directions for the scientific research of 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other disease areas. Additionally, the development of novel formulations and delivery systems may help overcome the limitations of this compound and enhance its clinical efficacy.
In conclusion, 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol is a promising synthetic compound with diverse biological activities and potential therapeutic applications. Further scientific research is needed to fully understand its mechanism of action and optimize its synthesis and application in various experimental settings.

Synthesis Methods

The synthesis of 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol involves a multi-step process that includes the reaction of 2-aminophenol with propylthiol to form 2-(propylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to obtain 2-(propylthio)-N-(chloroacetyl)aniline. The final product is obtained by the reaction of this intermediate with 6-amino-1,3-dimethyluracil in the presence of a base.

Scientific Research Applications

The potential therapeutic applications of 4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol have been extensively studied in various scientific research fields. This compound has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-11-26-19-21-18-16(22-23-19)14-5-3-4-6-15(14)20-17(25-18)12-7-9-13(24)10-8-12/h3-10,17,20,24H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXZLJBEARAVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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